5-Methoxy-1,2-dimethyl-1H-indole

Vue d'ensemble

Description

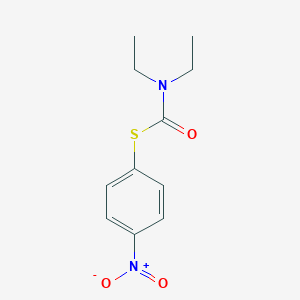

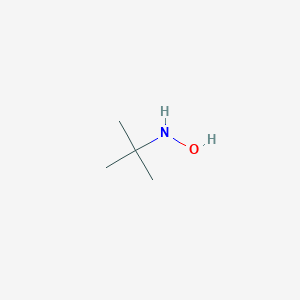

“5-Methoxy-1,2-dimethyl-1H-indole” is a compound with the molecular formula C11H13NO . It is also known by other synonyms such as “5-Methoxy-1,2-dimethylindole”, “1,2-DIMETHYL-5-METHOXYINDOLE”, and "1H-Indole,5-methoxy-1,2-dimethyl-" .

Synthesis Analysis

The synthesis of “5-Methoxy-1,2-dimethyl-1H-indole” or similar compounds has been reported in various studies. For instance, one study describes the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, where two synthetic methods were used and the results discussed . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

Molecular Structure Analysis

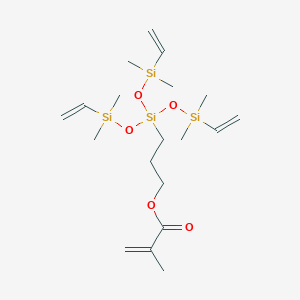

The molecular structure of “5-Methoxy-1,2-dimethyl-1H-indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is “InChI=1S/C11H13NO/c1-8-6-9-7-10 (13-3)4-5-11 (9)12 (8)2/h4-7H,1-3H3” and the Canonical SMILES is "CC1=CC2=C (N1C)C=CC (=C2)OC" .

Chemical Reactions Analysis

“5-Methoxy-1,2-dimethyl-1H-indole” can be used as a reactant in various chemical reactions. For example, it can be used in the preparation of indolylquinoxalines by condensation reactions, in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .

Physical And Chemical Properties Analysis

The molecular weight of “5-Methoxy-1,2-dimethyl-1H-indole” is 175.23 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The topological polar surface area is 14.2 Ų .

Applications De Recherche Scientifique

Medicinal Applications

Indole-containing compounds, such as 5-Methoxy-1,2-dimethyl-1H-indole, have significant biological activity and are important elements of many natural and synthetic molecules . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer cells . Their unique structure allows them to bind with high affinity to multiple receptors, which can be beneficial in developing new anticancer agents .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby potentially preventing various diseases .

Preparation of Other Compounds

5-Methoxy-1,2-dimethyl-1H-indole can be used as a building block for the preparation of 3-functionalized indoles, carbazoles, and cyanoindoles . It can also be used as a reactant for the preparation of trifluoromethylindoles and potent antihyperlipidemic agents .

Use in Cyclizations

This compound can be used as a building block in iso-Nazarov or Nazarov cyclizations . These cyclizations are important reactions in organic chemistry, used for the synthesis of various cyclic compounds .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can help in regulating blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .

Mécanisme D'action

Target of Action

5-Methoxy-1,2-dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.

Biochemical Pathways

Indole derivatives, including 5-Methoxy-1,2-dimethyl-1H-indole, can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may play a role in similar biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can impact their bioavailability

Result of Action

The molecular and cellular effects of 5-Methoxy-1,2-dimethyl-1H-indole’s action are likely diverse due to its interaction with multiple targets. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A . Other derivatives have shown anti-inflammatory and analgesic activities . .

Orientations Futures

Indole derivatives, including “5-Methoxy-1,2-dimethyl-1H-indole”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the investigation of novel methods of synthesis and the exploration of novel targets and drug candidates .

Propriétés

IUPAC Name |

5-methoxy-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODAUNMFUIXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344908 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dimethyl-1H-indole | |

CAS RN |

17591-06-9 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

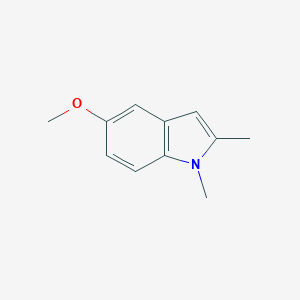

Q1: What is the significance of 5-Methoxy-1,2-dimethylindole in the development of new materials?

A: 5-Methoxy-1,2-dimethylindole plays a crucial role as a building block in synthesizing dihetarylethenes, a class of organic compounds known for their photochromic properties []. Photochromic materials reversibly change color upon exposure to light, making them highly interesting for applications like photochromic lenses, optical data storage, and molecular switches.

Q2: How does the structure of 5-Methoxy-1,2-dimethylindole contribute to the photochromic properties of the dihetarylethenes?

A: While the abstract doesn't delve into specific structural details, it's important to note that dihetarylethenes typically consist of two heterocyclic rings linked by an alkene bridge. The researchers synthesized asymmetric dihetarylethenes using 5-Methoxy-1,2-dimethylindole as one of the heterocyclic units []. The specific arrangement and electronic properties of these units, including 5-Methoxy-1,2-dimethylindole, influence the molecule's ability to undergo light-induced isomerization, leading to the observed photochromic behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)